Alpha-Nicotinamide mononucleotide can be sourced from various natural foods, including vegetables, fruits, and meat. For instance, edamame contains 0.47–1.88 mg per 100 grams, while broccoli contains 0.25–1.12 mg per 100 grams . Additionally, it can be synthesized through both chemical and biological methods.
Alpha-Nicotinamide mononucleotide is classified as a nucleotide, specifically a ribonucleotide, which is a combination of a nitrogenous base (nicotinamide), a sugar (ribose), and a phosphate group. It is part of the larger family of nicotinamide derivatives involved in NAD+ biosynthesis.
The synthesis of alpha-Nicotinamide mononucleotide can be achieved through various methods:
Alpha-Nicotinamide mononucleotide consists of three main components:
The molecular formula for alpha-Nicotinamide mononucleotide is CHNOP, with a molecular weight of approximately 334.221 g/mol .
The compound's structure features a ribofuranose ring linked to a phosphoric acid group at the 5' position, contributing to its role in metabolic pathways.
Alpha-Nicotinamide mononucleotide participates in several biochemical reactions:
The phosphorylation reaction typically requires ATP as a phosphate donor and occurs in two steps:
Alpha-Nicotinamide mononucleotide acts primarily as a precursor for nicotinamide adenine dinucleotide synthesis. Upon administration, it enters cells where it is rapidly converted into nicotinamide adenine dinucleotide through enzymatic action.
Research indicates that supplementation with alpha-Nicotinamide mononucleotide can enhance NAD+ levels significantly, which may improve cellular metabolism and energy production . This has implications for aging-related research, highlighting its potential benefits in age-associated decline in NAD+ levels.
Relevant data indicate that alpha-Nicotinamide mononucleotide maintains its integrity during storage if kept away from light and moisture .
Alpha-Nicotinamide mononucleotide is being explored for various scientific applications:
Nicotinamide mononucleotide (NMN) is a critical intermediate in the NAD⁺ salvage pathway, the dominant route for NAD⁺ regeneration in mammalian cells. This pathway recycles nicotinamide (NAM)—a byproduct of NAD⁺-consuming enzymes like sirtuins, PARPs, and CD38—back into NAD⁺. The process begins with the rate-limiting conversion of NAM and 5'-phosphoribosyl-1-pyrophosphate (PRPP) to NMN, catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). NMN is subsequently adenylated to NAD⁺ by NMN adenylyltransferases (NMNAT1-3) [1] [7]. Alternative precursors like nicotinamide riboside (NR) enter the pathway via phosphorylation by NR kinases (NRK1/2), yielding NMN [2] [8]. The salvage pathway’s efficiency is underscored by its rapid NAD⁺ regeneration capacity, which is 46-fold higher than de novo synthesis routes under physiological conditions [1] [3].
NAMPT serves as the master regulator of NMN biosynthesis, with its enzymatic activity dictating cellular NAD⁺ output. This 52 kDa protein functions as a homodimer with two active sites that bind NAM and PRPP [7] [10]. Kinetic studies reveal a low Km for NAM (∼1 µM), indicating high substrate affinity [3] [7]. NAMPT exists in intracellular (iNAMPT) and extracellular (eNAMPT) forms. While iNAMPT drives cytoplasmic NMN synthesis, eNAMPT—secreted by adipose tissue, liver, and skeletal muscle—acts as a systemic NAD⁺ biosynthetic enzyme [3] [7]. eNAMPT secretion is regulated by SIRT1-dependent deacetylation, creating a feedback loop linking NAD⁺ consumption to NAD⁺ synthesis [1] [7]. Pharmacological inhibition of NAMPT (e.g., with FK866) depletes cellular NAD⁺ pools by >50%, confirming its non-redundant role in NMN generation [3] [7].
Eukaryotic and prokaryotic organisms employ divergent strategies for NMN synthesis. Mammals rely exclusively on the NAMPT-dependent salvage pathway for NMN production, whereas bacteria utilize both salvage and de novo routes. For example, Escherichia coli synthesizes NMN from nicotinic acid (NA) via the Preiss-Handler pathway: NA is converted to nicotinic acid mononucleotide (NAMN) by nicotinate phosphoribosyltransferase (NAPRT), then amidated to NMN by NAD⁺ synthetase [9] [10]. Certain bacteria like Francisella tularensis express NMN synthetase (NadE), which directly amidates NAMN to NMN [9]. Eukaryotes lack functional NMN synthetase, making NAMPT indispensable. Notably, prokaryotic NAMPT homologs (e.g., from Haemophilus ducreyi) exhibit higher catalytic activity than mammalian variants, making them attractive for biotechnological NMN production [9] [10].
Table 1: Eukaryotic vs. Prokaryotic NMN Biosynthesis
Feature | Eukaryotes | Prokaryotes |
---|---|---|
Primary Precursor | Nicotinamide (NAM) | Nicotinic acid (NA) or tryptophan |
Key Enzyme | NAMPT | NAPRT or NMN synthetase (NadE) |
Pathway Dominance | Salvage pathway (>90% of NAD⁺ synthesis) | Preiss-Handler or de novo synthesis |
Subcellular Compartment | Cytoplasm/Nucleus | Cytoplasm |
Biotech Relevance | Low enzymatic efficiency | High-yield NMN production strains |
Metabolic flux studies using ¹⁵N/¹³C isotope tracing reveal NMN’s central position in NAD⁺ homeostasis. In murine liver, oral administration of ¹³C-NAM results in rapid NMN accumulation (Tₘₐₓ: 15 min), preceding NAD⁺ synthesis by 30 minutes [1] [5]. The NMN-to-NAD⁺ conversion rate exceeds 0.8 µmol/g tissue/hour in healthy hepatocytes but declines by >40% in aged or diabetic models [1] [6]. Gut microbiota significantly influences NMN flux: Commensal bacteria express nicotinamidase (PncA), which deamidates NAM to NA, diverting salvage pathway flux toward the Preiss-Handler route. This microbial cross-talk accounts for 15–20% of systemic NMN in murine models [5] [10]. Pharmacodynamic studies show that single-dose NMN supplementation elevates hepatic NAD⁺ by 2.1-fold within 60 minutes, demonstrating high flux through NMNAT enzymes [1] [6].
Table 2: Metabolic Flux Parameters of NMN in Key Tissues
Tissue | NMN Synthesis Rate (µmol/g/h) | NAD⁺ Production from NMN (µmol/g/h) | Impact of Aging |
---|---|---|---|
Liver | 1.8 ± 0.3 | 1.5 ± 0.2 | ↓50–60% flux in T2D models |
Pancreas | 0.9 ± 0.2 | 0.7 ± 0.1 | ↓40% in aged mice |
Brain | 0.4 ± 0.1 | 0.3 ± 0.05 | ↓25–30% in Alzheimer’s models |
Muscle | 0.6 ± 0.1 | 0.5 ± 0.1 | ↓35% in sarcopenia models |
NMN uptake is governed by tissue-specific mechanisms. The Slc12a8 transporter, identified in murine small intestine, mediates direct NMN import with high affinity (Kd: 0.42 µM). This sodium-dependent transporter is upregulated during aging or NAD⁺ deficiency, enhancing NMN absorption by 3.5-fold [1] [5]. CD73-mediated pathways dominate in non-intestinal tissues: Extracellular NMN is dephosphorylated to NR by membrane-associated CD73 (ecto-5'-nucleotidase), followed by NR uptake via equilibrative nucleoside transporters (ENTs). Intracellular NRK1/2 then rephosphorylates NR to NMN [1] [8]. Competitive inhibition studies show that CD73 blockade reduces cardiac NMN uptake by 70%, while Slc12a8 inhibition diminishes intestinal absorption by 90% [1] [5]. Brain NMN uptake relies exclusively on CD73/ENT due to Slc12a8’s absence in the blood-brain barrier [5] [8].
Table 3: Tissue-Specific NMN Uptake Mechanisms
Tissue | Primary Uptake Mechanism | Key Transporters/Enzymes | Affinity for NMN |
---|---|---|---|
Small Intestine | Direct transport | Slc12a8 (Na⁺-coupled) | Kd: 0.42 µM |
Heart | CD73-mediated dephosphorylation | CD73 → ENTs → NRK1/2 | Km (CD73): 18 µM |
Liver | Both mechanisms | Slc12a8 + CD73/ENT | Redundant pathways |
Brain | CD73-mediated dephosphorylation | CD73 → ENTs → NRK1/2 | Limited by blood-brain barrier |
Pancreas | Direct transport | Slc12a8 dominant | Kd: 0.51 µM |
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